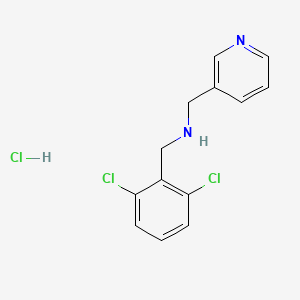
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazol-amine derivatives typically involves the reaction of amino-triazole with various aldehydes or halides. A common approach is the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reaction with various aromatic aldehydes to afford substituted phenyl acrylamides. Cyclization of these with hydrazine hydrate in ethanol can lead to triazol-amine derivatives. These steps are characterized by spectroscopic methods like NMR and IR, ensuring the purity and structural fidelity of the compounds (Panchal & Patel, 2011).
Molecular Structure Analysis
Single crystal X-ray diffraction studies are pivotal for confirming the molecular structure of synthesized compounds. For example, compounds with bromo and chloro substituents have been analyzed to determine their crystalline systems and space groups, providing insights into the molecular orientations and intermolecular interactions within the crystal structures (Nadaf et al., 2019).
Chemical Reactions and Properties
Triazol-amines participate in various chemical reactions, including cyclization, coupling, and substitution reactions, influenced by their functional groups. The presence of bromo or chloro substituents can facilitate nucleophilic substitution reactions, contributing to the compound's reactivity and potential for further chemical modifications (He et al., 2016).
科学的研究の応用
Corrosion Inhibition
Triazole Schiff bases, which share structural similarities with the chemical , have been utilized as effective corrosion inhibitors for mild steel in acidic media. The inhibition efficiency of these compounds increases with concentration and exhibits high adsorption affinity, following the Langmuir isotherm model. These findings suggest potential applications of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4H-1,2,4-triazol-4-amine and related compounds in the field of corrosion protection (Chaitra, Mohana, & Tandon, 2015).
Luminescent Materials for Explosive Detection
Covalent-organic polymers (COPs) synthesized from triazole compounds have shown high sensitivity and fast response to nitroaromatic explosives, highlighting their potential as materials for detecting explosives and small organic molecules. The high surface area and hydrothermal stability of these COPs further enhance their applicability in sensitive detection technologies (Xiang & Cao, 2012).
Catalysis
RuCl2(PPh3)2(triazol-5-ylidene) has been reported to act as an active catalyst for the controlled radical polymerization of methyl methacrylate, demonstrating the versatility of triazole derivatives in catalytic processes. This finding indicates the potential of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4H-1,2,4-triazol-4-amine in facilitating polymerization reactions and developing new polymeric materials (Melis & Verpoort, 2003).
Antimicrobial and Cytotoxic Activities
Derivatives of 1H-benzimidazole, structurally related to triazole compounds, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Such studies suggest the potential of triazole compounds, including N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4H-1,2,4-triazol-4-amine, in the development of new therapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
特性
IUPAC Name |
(E,Z)-2-bromo-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c12-11(6-10-4-2-1-3-5-10)7-15-16-8-13-14-9-16/h1-9H/b11-6-,15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCWSHQQPVKZDQ-UGXGCEEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NN2C=NN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/N2C=NN=C2)\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)


![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)
![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)
![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)


![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)